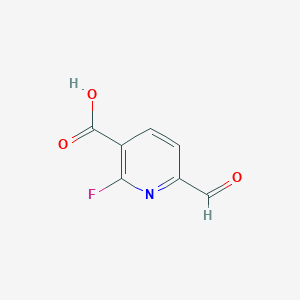
2-Fluoro-6-formylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom at the 2-position and a formyl group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-formylnicotinic acid typically involves the introduction of the fluorine atom and the formyl group onto the nicotinic acid framework. One common method is the direct fluorination of 6-formylnicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, formylation, and purification to achieve the desired product with high purity and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-formylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Fluoro-6-carboxynicotinic acid.
Reduction: 2-Fluoro-6-hydroxymethylnicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-formylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-formylnicotinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, making the compound useful in various therapeutic and diagnostic applications.
Comparación Con Compuestos Similares
- 2-Fluoro-3-formylnicotinic acid
- 2-Fluoro-4-formylnicotinic acid
- 2-Fluoro-5-formylnicotinic acid
Comparison: 2-Fluoro-6-formylnicotinic acid is unique due to the specific positioning of the fluorine and formyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biochemical assays, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C7H4FNO3 |
|---|---|
Peso molecular |
169.11 g/mol |
Nombre IUPAC |
2-fluoro-6-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-6-5(7(11)12)2-1-4(3-10)9-6/h1-3H,(H,11,12) |
Clave InChI |
CLMRQSQLVPYDOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1C=O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















